2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
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Description
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of compounds called cannabinoid receptor agonists. The compound has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and addiction.
Scientific Research Applications
Phenoxyacetic Acid Herbicides and Chlorophenols
Environmental Impact and Safety : Studies have evaluated the environmental impact and safety of phenoxyacetic acid herbicides and chlorophenols, including their role in the etiology of lymphoma and soft-tissue neoplasms. The evidence for a causal association is strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or possibly a confounding exposure associated with the use of these compounds (Kelly & Guidotti, 1989).
Degradation and Environmental Fate : Research on the occurrence and transformation of phenoxy acids in aquatic environments has been reviewed, including their biodegradability, photodegradation, and the efficiency of advanced oxidation processes (AOPs) in removing these compounds from water. Methylparaben and propylparaben are the most common parabens found in surface water and sediments, reflecting their use in consumer products and their continuous introduction into the environment (Muszyński, Brodowska, & Paszko, 2019).
Acetamides
Biochemical Transformations : The review on the biological effects of acetamide and its derivatives provides insights into their toxicology, indicating varying responses among these chemicals. This includes a comprehensive review of their usage, biology, environmental toxicology, and the biological consequences of exposure (Kennedy, 2001).
Advanced Oxidation Processes : A review focused on the degradation of acetaminophen (a compound structurally related to acetamides) by advanced oxidation processes discussed the pathways, by-products, biotoxicity, and theoretical calculations to predict the most reactive sites. This highlights the environmental and health impacts of acetamides and the potential for advanced technologies to mitigate their presence in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHJTOHJMCXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(C)C2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324724 |
Source
|
Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
300820-85-3 |
Source
|
Record name | 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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